
Maculosidine
Vue d'ensemble
Description
Maculosidine is a naturally occurring compound that has been found to possess several important biological activities. It is a member of the pyrrolizidine alkaloid family and has been isolated from various plants, including Senecio vulgaris, Eupatorium cannabinum, and Cynoglossum officinale. This compound has been the subject of extensive research in recent years due to its potential applications in medicine and agriculture.
Applications De Recherche Scientifique
Synthèse et Études Chimiques
La Maculosidine a fait l’objet d’études de synthèse chimique, fournissant des informations sur la construction de molécules organiques complexes. Les chercheurs ont développé des méthodes pour synthétiser la this compound et des composés apparentés, qui sont précieux pour étudier leurs propriétés chimiques et leurs réactions .
Applications en Recherche Médicale
En recherche médicale, les propriétés thérapeutiques potentielles de la this compound sont explorées. Bien que des études spécifiques sur la this compound dans des applications médicales ne soient pas facilement disponibles, les alcaloïdes furoquinoléiques apparentés ont montré un potentiel prometteur en tant qu’agents antimicrobiens, antiprotozoaires et anti-inflammatoires, en particulier dans les maladies neurodégénératives .
Ingénierie Chimique
Le rôle de la this compound en ingénierie chimique implique l’exploration de ses propriétés pour le développement de nouveaux matériaux et procédés. Ses voies de synthèse peuvent contribuer à la conception de solutions d’ingénierie novatrices .
Science de l’Environnement
Bien que les applications directes de la this compound en science de l’environnement ne soient pas explicitement documentées, l’étude de composés organiques similaires joue un rôle crucial dans la détection et la dégradation des polluants environnementaux, suggérant des domaines potentiels où la this compound pourrait être appliquée .
Développement Pharmaceutique
La pertinence du composé dans le développement pharmaceutique réside dans son potentiel en tant que bloc de construction pour la conception et la synthèse de médicaments. Le processus de découverte et de développement de médicaments étudie souvent des composés comme la this compound pour leurs effets pharmacologiques .
Biotechnologie
En biotechnologie, la this compound pourrait être étudiée pour ses activités biologiques. Les alcaloïdes ayant des structures similaires ont été étudiés pour leurs applications en biotechnologie, notamment leur utilisation comme inhibiteurs enzymatiques et en biotechnologie végétale .
Usages Industriels
La this compound peut avoir des applications industrielles, bien que les utilisations spécifiques ne soient pas bien documentées. Cependant, des composés ayant des structures similaires sont utilisés dans diverses industries, notamment les produits pharmaceutiques, les cosmétiques et la production alimentaire .
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
Given its inhibitory effect on atp synthesis and electron transport, it likely impacts major metabolic pathways such as photosynthesis and respiration in plants .
Result of Action
The primary result of Maculosidine’s action is the inhibition of ATP synthesis and electron transport in plants . This leads to a disruption in energy production and metabolic processes within the plant cells, which can have significant effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
Maculosidine plays a significant role in biochemical reactions, particularly in inhibiting ATP synthesis and electron transport in plants . It interacts with various enzymes and proteins, such as those involved in the Hill reaction in spinach chloroplasts . The nature of these interactions involves the inhibition of basal, phosphorylating, and uncoupled electron transport, which ultimately affects ATP synthesis.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting ATP synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . The inhibition of electron transport in chloroplasts suggests that this compound may also affect other cellular organelles and processes that rely on ATP.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in electron transport and ATP synthesis . It inhibits enzymes responsible for these processes, leading to a decrease in ATP production. This inhibition can result in changes in gene expression and cellular metabolism, as cells attempt to compensate for the reduced energy availability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its inhibitory effects on ATP synthesis and electron transport can persist over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained alterations in cellular function, particularly in energy-dependent processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant inhibition of ATP synthesis and electron transport . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable biochemical response. Toxic or adverse effects at high doses may include cellular dysfunction and metabolic disturbances.
Metabolic Pathways
This compound is involved in metabolic pathways related to ATP synthesis and electron transport. It interacts with enzymes and cofactors that facilitate these processes, leading to alterations in metabolic flux and metabolite levels . The inhibition of electron transport can disrupt the normal flow of electrons and protons, affecting the overall efficiency of ATP production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in certain cellular compartments. The distribution of this compound is generally uneven, with higher concentrations in tissues with active electron transport and ATP synthesis.
Subcellular Localization
This compound’s subcellular localization is primarily within organelles involved in electron transport and ATP synthesis, such as chloroplasts in plant cells . Targeting signals and post-translational modifications may direct this compound to specific compartments, where it can exert its inhibitory effects. The localization of this compound within these organelles is crucial for its activity and function.
Propriétés
IUPAC Name |
4,6,8-trimethoxyfuro[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-16-8-6-10-12(11(7-8)17-2)15-14-9(4-5-19-14)13(10)18-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVHFJCSQWTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)N=C3C(=C2OC)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200232 | |
| Record name | Furo(2,3-b)quinoline, 4,6,8-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-19-0 | |
| Record name | Maculosidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maculosidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maculosidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furo(2,3-b)quinoline, 4,6,8-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MACULOSIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNH45PI9WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


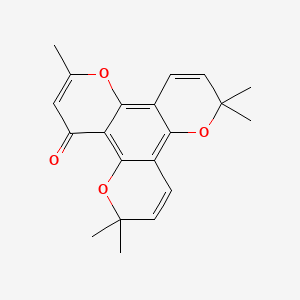
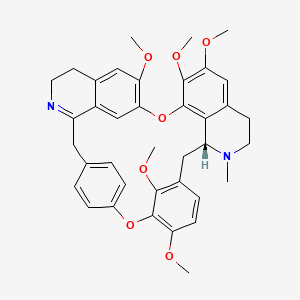


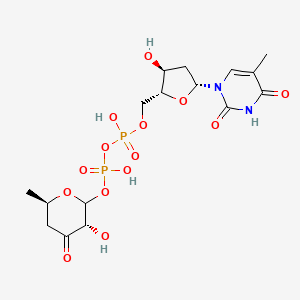
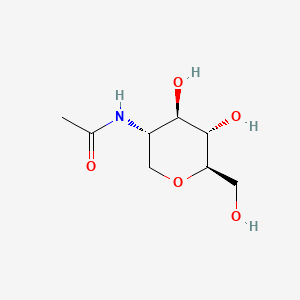

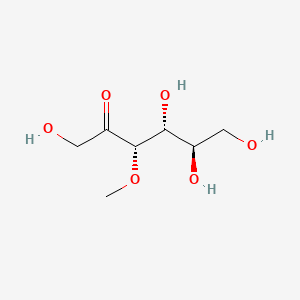





![Benzo[a]pyrene-9,10-oxide](/img/structure/B1215912.png)
